molecular formula C15H15Br B8203883 1-Bromo-4-[1-(p-tolyl)ethyl]benzene

1-Bromo-4-[1-(p-tolyl)ethyl]benzene

Cat. No.: B8203883
M. Wt: 275.18 g/mol
InChI Key: ZYYCPCALHJRNFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-4-[1-(p-tolyl)ethyl]benzene is an organic compound with the molecular formula C15H15Br. It is a brominated derivative of ethylbenzene, where the bromine atom is attached to the benzene ring at the para position relative to the ethyl group. This compound is of interest in organic synthesis and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-4-[1-(p-tolyl)ethyl]benzene can be synthesized through a halogenation reaction. One common method involves the reaction of styrene with p-tolyl bromide under suitable conditions to achieve the desired brominated product . The reaction typically requires a halogenating agent such as N-bromosuccinimide (NBS) and a catalyst to facilitate the bromination process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-[1-(p-tolyl)ethyl]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Bromo-4-[1-(p-tolyl)ethyl]benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-4-[1-(p-tolyl)ethyl]benzene in chemical reactions involves the activation of the bromine atom, making it a good leaving group. This facilitates nucleophilic substitution and coupling reactions. In Suzuki-Miyaura coupling, the palladium catalyst plays a crucial role in the transmetalation and reductive elimination steps, leading to the formation of new carbon-carbon bonds .

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-4-ethylbenzene: Similar in structure but lacks the p-tolyl group.

    1-Bromo-4-(p-tolyl)benzene: Similar but with different substitution patterns on the benzene ring.

Uniqueness

1-Bromo-4-[1-(p-tolyl)ethyl]benzene is unique due to the presence of both the bromine atom and the p-tolyl group, which allows for diverse chemical reactivity and applications in various fields.

Properties

IUPAC Name

1-bromo-4-[1-(4-methylphenyl)ethyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Br/c1-11-3-5-13(6-4-11)12(2)14-7-9-15(16)10-8-14/h3-10,12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYYCPCALHJRNFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-4-[1-(p-tolyl)ethyl]benzene
Reactant of Route 2
Reactant of Route 2
1-Bromo-4-[1-(p-tolyl)ethyl]benzene
Reactant of Route 3
Reactant of Route 3
1-Bromo-4-[1-(p-tolyl)ethyl]benzene
Reactant of Route 4
Reactant of Route 4
1-Bromo-4-[1-(p-tolyl)ethyl]benzene
Reactant of Route 5
Reactant of Route 5
1-Bromo-4-[1-(p-tolyl)ethyl]benzene
Reactant of Route 6
Reactant of Route 6
1-Bromo-4-[1-(p-tolyl)ethyl]benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.